![molecular formula C10H14N2O2 B3007983 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2202367-33-5](/img/structure/B3007983.png)
3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the compound’s structure, including bond lengths, bond angles, and the spatial arrangement of atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, identifying reaction mechanisms, and understanding the factors that influence these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, redox potential, and reactivity towards other chemical reagents .Scientific Research Applications
Antiviral Activity
Indole derivatives, including those containing the pyrazine scaffold, have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Heck Reaction and Synthetic Applications
The Heck reaction, a powerful palladium-catalyzed coupling reaction, has been applied to 1,3-dienes. In the case of 2-substituted-1,3-dienes, both 1,4- and 1,2-addition products can be obtained, including substituted 1,3-dienes .
Receptor Binding Studies
Given the indole nucleus’s ability to bind to various receptors, further investigations into the binding affinity of 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one could reveal new insights for drug development.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(1-cyclopropylethoxy)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(8-3-4-8)14-9-10(13)12(2)6-5-11-9/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZBLAZXSNJPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=CN(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one |
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